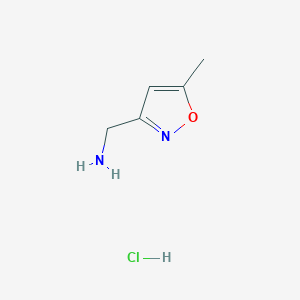
4-(苄氧基)吡啶 N-氧化物
描述
4-(Benzyloxy)pyridine N-oxide (4-BPNO) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be synthesized in a variety of ways, and its biochemical and physiological effects have been studied extensively.
科学研究应用
光化学和脱氧
- 苯甲酰吡啶 N-氧化物的光化学:研究表明,照射 2-苯甲酰吡啶 N-氧化物和 4-异构体会导致脱氧生成相应的吡啶。此过程涉及三重态机理,在 N-氧化物光化学中具有重要意义 (Albini, Fasani, & Frattini, 1987).
化学合成
- 通过光催化进行邻位烷基化:吡啶 N-氧化物已用于与炔胺和芳基乙炔的光催化邻位烷基化。这会导致生成 α-(2-吡啶基)苄基酰胺/酮,其中吡啶 N-氧化物充当氧化还原辅助剂和自由基受体 (Markham et al., 2019).
晶体学和分子结构
- 晶体结构分析:已探索相关化合物的晶体结构,例如 1-苄氧基-4-甲氧基吡啶鎓高氯酸盐,从而深入了解分子构象和键合 (Dega-Szafran et al., 1991).
亲电取代研究
- 吡啶 N-氧化物的硝化:对吡啶 1-氧化物硝化的研究提供了对杂芳香族化合物中亲电取代机制的见解 (Johnson et al., 1967).
催化
- 催化还原研究:已经研究了 4-苄氧基-6-甲基嘧啶 1-氧化物通过钯碳或雷尼镍催化剂的还原,突出了新的反应类型 (Yamanaka, 1959).
光还原和自由基生成
- 通过光还原生成羟基自由基:研究表明,通过吡啶 N-氧化物的还原可以生成羟基自由基。这对于理解抗肿瘤剂的反应具有影响 (Nakanishi et al., 2005).
材料科学
- 用于基于 O2 的氧化的配位网络:已经探索了涉及吡啶 N-氧化物的配位网络的形成,该网络催化基于 O2 的氧化。这在材料科学和催化中具有影响 (Han & Hill, 2007).
氧化反应
- 聚合氧化试剂:已经报道了聚合载体上的 N-氧化物官能团对烷基/芳基卤化物的氧化,为氧化反应提供了新的视角 (Kaur & Dhiman, 2011).
极谱研究
- 极谱性质:已经将取代的苯甲腈 N-氧化物的极谱性质(包括 4-取代变体)与吡啶 N-氧化物进行了比较,从而提供了有关电化学性质的有价值的数据 (Kubota et al., 1984).
区域选择性催化反应
- 钯催化反应:已经开发了钯催化的吡啶 N-氧化物与甲苯衍生物的区域选择性苄基化环化反应。这突出了这些化合物在复杂有机合成中的效用 (Kianmehr et al., 2015).
作用机制
Target of Action
4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide
Mode of Action
The compound undergoes hydrogenation over palladium to afford pyridine . This suggests that its mode of action might involve a reduction process where it loses its oxide group.
Biochemical Pathways
The compound participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines . These are important classes of compounds in medicinal chemistry, suggesting that 4-(Benzyloxy)pyridine N-oxide might be involved in various biochemical pathways.
安全和危害
4-(Benzyloxy)pyridine N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash face, hands, and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
未来方向
Photocatalysis unlocks high energy species able both to circumvent the inherent low reactivity of the greenhouse gas and oxidant N2O (E0 (N2O/N2) = +1.77 V vs. SHE), and to reduce pyridine N-oxides (E1/2 (pyridine N-oxide/pyridine) = −1.04 V vs. SHE). The rhenium complex [Re (4,4′-tBu-bpy) (CO)3Cl] proved to be efficient in performing both reactions under ambient conditions, enabling the deoxygenation of N2O as well as synthetically relevant and functionalized pyridine N-oxides .
属性
IUPAC Name |
1-oxido-4-phenylmethoxypyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQPKJQYWTFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304350 | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2683-66-1 | |
| Record name | 2683-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide in the synthesis of the luminescent thermometers described in the paper?
A1: 4-(Benzyloxy)pyridine N-oxide (benpyo) acts as a bulky, red-emissive linker in the construction of the three-dimensional (3D) polycyanidometallate-based materials. [] It coordinates to the metal centers, influencing the overall structure and properties of the resulting frameworks. Specifically, the presence of benpyo contributes to the luminescence properties of the materials, enabling their potential use as temperature sensors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















